molecular formula C18H14N2O3S2 B2835031 N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide CAS No. 2320544-56-5

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide

Cat. No.: B2835031
CAS No.: 2320544-56-5
M. Wt: 370.44
InChI Key: FQALHHBWOBINGQ-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a benzothiazole core, a thiophene-furan moiety, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzothiazole with a suitable carboxylic acid derivative, followed by the introduction of the thiophene-furan moiety through a series of coupling reactions. The hydroxyethyl group is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The thiophene and furan rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrobenzothiazole derivatives.

    Substitution: Formation of halogenated or alkylated thiophene-furan derivatives.

Scientific Research Applications

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, modulating their activity. The thiophene-furan moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide: shares structural similarities with other benzothiazole derivatives, such as:

Uniqueness

The unique combination of the benzothiazole core, thiophene-furan moiety, and hydroxyethyl group in this compound imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c21-12(13-7-8-14(23-13)16-6-3-9-24-16)10-19-17(22)18-20-11-4-1-2-5-15(11)25-18/h1-9,12,21H,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQALHHBWOBINGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=C(O3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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